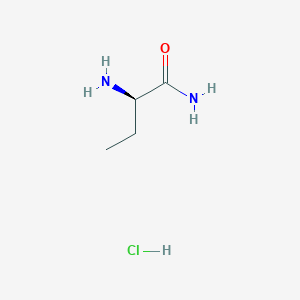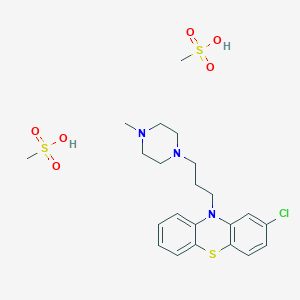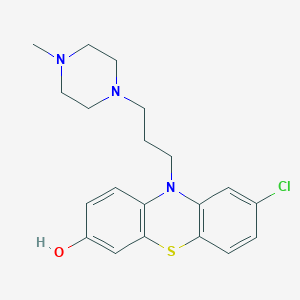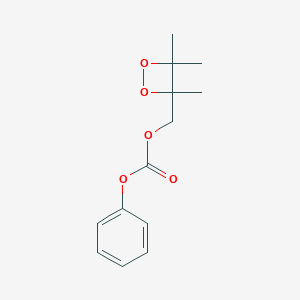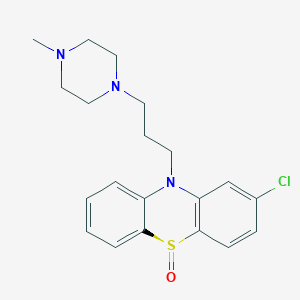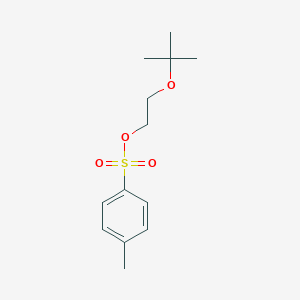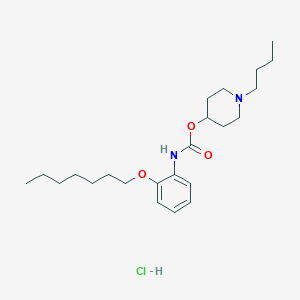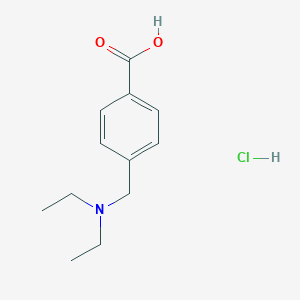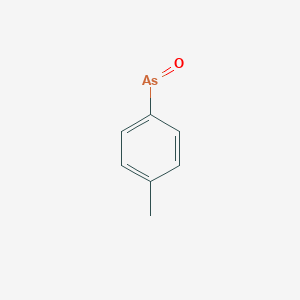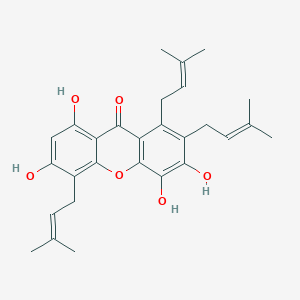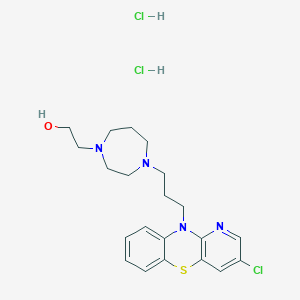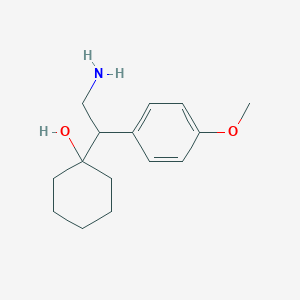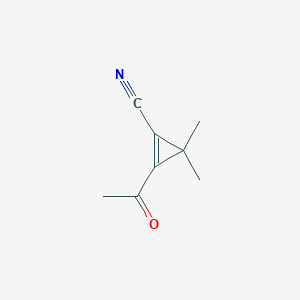
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, also known as DMC, is a compound that has gained significant attention in the scientific community due to its unique properties. DMC is a cyclopropene derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
作用機序
The mechanism of action of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have insecticidal and fungicidal properties in plants. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds and materials. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is also relatively easy to synthesize and can be obtained in high yields.
However, one of the main limitations of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its instability. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is highly reactive and can undergo rapid decomposition, making it difficult to handle and store. This can also make it challenging to study the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile.
将来の方向性
There are many potential future directions for research on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. One area of interest is the development of new pharmaceuticals and drug delivery systems based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. Another area of interest is the development of new materials and polymers based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile for electronic and optical devices.
There is also potential for further research on the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. This could involve studying the interactions of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile with biological molecules and investigating its effects on various cellular processes.
Conclusion:
In conclusion, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, or 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, is a versatile compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. While the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile are not fully understood, it has been shown to have unique properties that make it a promising candidate for further research and development.
合成法
The synthesis of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile involves the reaction of 2,3-dimethylbutadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a cycloaddition mechanism to form the cyclopropene ring. The yield of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile can be improved by optimizing the reaction conditions, including the temperature, pressure, and catalyst concentration.
科学的研究の応用
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs.
In the agricultural industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have insecticidal and fungicidal properties. It has been used as a natural pesticide to control pests and diseases in crops. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has also been investigated as a potential plant growth regulator due to its ability to stimulate plant growth and enhance crop yield.
In materials science, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been used as a building block for the synthesis of various polymers and materials. It has been shown to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical devices.
特性
CAS番号 |
109073-20-3 |
|---|---|
製品名 |
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
2-acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-5(10)7-6(4-9)8(7,2)3/h1-3H3 |
InChIキー |
HZACVLAFKLXXPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C1(C)C)C#N |
正規SMILES |
CC(=O)C1=C(C1(C)C)C#N |
同義語 |
1-Cyclopropene-1-carbonitrile, 2-acetyl-3,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



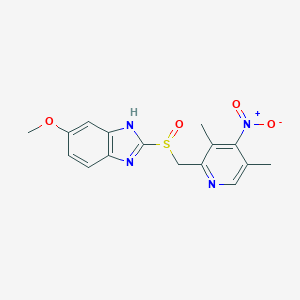
![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)
